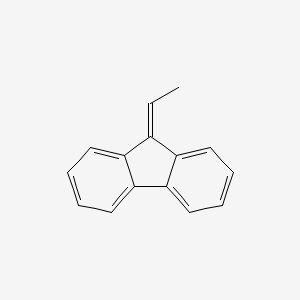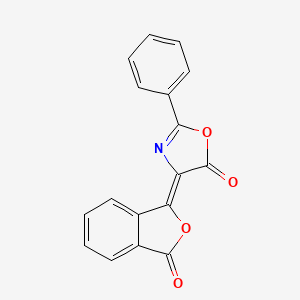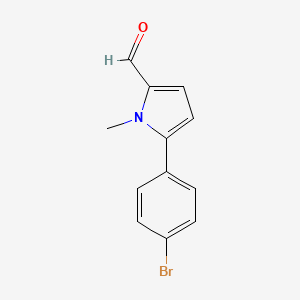![molecular formula C19H17ClN2O3 B12118094 N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)
N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Aminophenyl)ethyl]-6-chlor-7-methyl-4-oxo-4H-chromen-2-carboxamid ist eine synthetische organische Verbindung mit einer komplexen Struktur. Sie gehört zur Klasse der Chromen-Derivate, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(4-Aminophenyl)ethyl]-6-chlor-7-methyl-4-oxo-4H-chromen-2-carboxamid umfasst in der Regel mehrere Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Herstellung von 6-Chlor-7-methyl-4-oxo-4H-chromen-2-carbonsäure.
Amidierungsreaktion: Die Carbonsäure wird dann unter Verwendung von Reagenzien wie Thionylchlorid (SOCl2) in ihr entsprechendes Säurechlorid umgewandelt.
Kupplungsreaktion: Das Säurechlorid wird in Gegenwart einer Base wie Triethylamin (Et3N) mit 2-(4-Aminophenyl)ethylamin umgesetzt, um das gewünschte Amid zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben beschriebenen Synthesewegs umfassen, um Ausbeute und Reinheit zu erhöhen. Dazu gehört:
Katalysatoren: Einsatz von Katalysatoren zur Verbesserung der Reaktionsgeschwindigkeit.
Lösungsmittel: Auswahl geeigneter Lösungsmittel, um Reaktionen und Reinigungen zu erleichtern.
Temperaturkontrolle: Einhaltung optimaler Temperaturen, um hohe Reaktionsgeschwindigkeiten und Selektivität zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
N-[2-(4-Aminophenyl)ethyl]-6-chlor-7-methyl-4-oxo-4H-chromen-2-carboxamid kann verschiedene chemische Reaktionen eingehen:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkoholderivate zu bilden.
Substitution: Das Chloratom kann durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base.
Hauptprodukte
Oxidation: Nitroderivate.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte Chromen-Derivate.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Aminophenyl)ethyl]-6-chlor-7-methyl-4-oxo-4H-chromen-2-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(4-Aminophenyl)ethyl]-6-chlor-7-methyl-4-oxo-4H-chromen-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Es kann mit Enzymen oder Rezeptoren interagieren, die an zellulären Prozessen beteiligt sind.
Signalwege: Es kann Signalwege modulieren, was zu Veränderungen der Zellfunktionen führt.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[2-(4-Aminophenyl)ethyl]adenosin: Eine Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Aktivitäten.
2-(4-Aminophenyl)ethylamin: Eine einfachere Verbindung, die in verschiedenen chemischen Reaktionen verwendet wird.
Einzigartigkeit
N-[2-(4-Aminophenyl)ethyl]-6-chlor-7-methyl-4-oxo-4H-chromen-2-carboxamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Sein Chromen-Kern und seine Amid-Bindung machen es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C19H17ClN2O3 |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-8-17-14(9-15(11)20)16(23)10-18(25-17)19(24)22-7-6-12-2-4-13(21)5-3-12/h2-5,8-10H,6-7,21H2,1H3,(H,22,24) |
InChI-Schlüssel |
CIVUAUVAGWOTGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCCC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12118015.png)
![Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118023.png)
![3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12118028.png)



![cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]](/img/structure/B12118064.png)



![[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester](/img/structure/B12118102.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)


